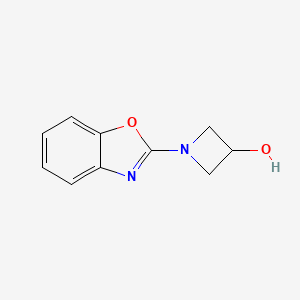

1-(1,3-benzoxazol-2-yl)azetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYANEWGJXIQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 1,3 Benzoxazol 2 Yl Azetidin 3 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A logical retrosynthetic analysis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol identifies the carbon-nitrogen (C-N) bond between the azetidine (B1206935) ring and the benzoxazole (B165842) nucleus as the primary disconnection point. This bond is formed through a nucleophilic substitution or a related coupling reaction.

This disconnection strategy simplifies the synthesis into two main challenges: the preparation of the azetidin-3-ol (B1332694) scaffold and the synthesis of a suitable 2-substituted benzoxazole precursor. The forward synthesis would involve the reaction of azetidin-3-ol, acting as a nitrogen nucleophile, with a benzoxazole derivative bearing a leaving group at the 2-position, such as a halogen (e.g., 2-chlorobenzoxazole).

An alternative disconnection involves the formation of the benzoxazole ring as the final step. This approach would start with an azetidine precursor, such as 1-(2-hydroxyphenylcarbamoyl)azetidin-3-ol, which would then undergo a cyclization reaction to form the fused heterocyclic system. However, the former strategy, involving the coupling of the two pre-formed heterocyclic rings, is often more convergent and modular.

Classical and Modern Synthetic Routes to the Benzoxazole Moiety

The benzoxazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govchemicalbook.com These can be broadly categorized into classical condensation reactions and modern metal-catalyzed approaches.

The most traditional and widely used method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a suitable one-carbon synthon, followed by cyclodehydration. nih.gov A variety of reagents can serve as the one-carbon component, including carboxylic acids, aldehydes, acid chlorides, and orthoesters. nih.govchemicalbook.com

The reaction is typically promoted by heat or acid catalysis. Polyphosphoric acid (PPA) is a common reagent for the condensation of o-aminophenols with carboxylic acids at elevated temperatures. globalresearchonline.net Other catalytic systems, including zinc triflate, silica-supported ferric chloride, and fluorophosphoric acid, have been developed to achieve higher yields and milder reaction conditions. nih.govijpbs.com The choice of catalyst and conditions can be tailored based on the specific substrates.

Interactive Table:

Table 1: Selected Reagents and Catalysts for Benzoxazole Synthesis via Condensation of o-Aminophenols| Carbon Source | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 150°C | globalresearchonline.net |

| Aldehydes | Samarium Triflate | Aqueous | chemicalbook.com |

| Aldehydes | Zinc Triflate | - | ijpbs.com |

| Aldehydes | Fluorophosphoric Acid | Ethanol, Room Temp | nih.gov |

| Aldehydes | TiCl₃OTf | Ethanol, Ambient Temp | ijpbs.com |

Modern synthetic organic chemistry has introduced metal-catalyzed methods as powerful alternatives for benzoxazole synthesis. These routes often offer greater functional group tolerance and milder conditions compared to classical condensations.

One prominent strategy involves the intramolecular cyclization of 2-bromoarylamides. This reaction can be catalyzed by copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) or by copper(II) oxide (CuO) nanoparticles in the presence of a base. chemicalbook.com Another innovative approach is the one-pot synthesis from o-bromoanilines and acyl chlorides, which utilizes copper nanoparticles as the catalyst to facilitate both amidation and subsequent intramolecular C-O bond formation. ijpbs.com

Synthetic Routes to the Azetidin-3-ol Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in drug discovery. The synthesis of substituted azetidines, particularly azetidin-3-ol, requires specific strategies to overcome the ring strain associated with the small ring system.

The most common approach to the azetidine scaffold is through intramolecular cyclization, a type of ring-closing reaction. A classic method involves the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane (epichlorohydrin). nih.gov This reaction proceeds via an initial nucleophilic ring-opening of the epoxide by the amine, followed by a base-mediated intramolecular nucleophilic substitution where the newly formed secondary amine displaces the chloride to form the four-membered ring. nih.gov

More complex, multi-step syntheses have also been developed to access densely functionalized azetidines. nih.govacs.org These sequences may start from β-amino alcohols, which undergo a series of transformations including protection of functional groups, activation of a hydroxyl group into a good leaving group (e.g., conversion to a tosylate, mesylate, or halide), and finally, intramolecular cyclization induced by a base such as lithium hexamethyldisilylazide (LiHMDS). nih.govacs.org Ring-closing metathesis has also been employed to construct azetidine-fused eight-membered rings. nih.gov

Interactive Table:

Table 2: Examples of Ring-Closing Strategies for Azetidine Synthesis| Starting Materials | Key Steps | Resulting Scaffold | Reference |

|---|---|---|---|

| Benzylamine and 2-(chloromethyl)oxirane | Epoxide opening, intramolecular cyclization | 1-Benzylazetidin-3-ol | nih.gov |

| N-allyl amino diols | N-alkylation, protection, chlorination, base-mediated cyclization | Trisubstituted azetidines | nih.govacs.org |

The development of stereoselective methods for azetidine synthesis is crucial for accessing enantiomerically pure pharmaceutical compounds. Chiral pool synthesis, starting from readily available enantiopure natural products, is a powerful strategy. For instance, (2R,3R)-2-(hydroxymethyl)azetidin-3-ol can be synthesized from D-glucose through a pathway that utilizes an intramolecular Mitsunobu reaction as the key stereocontrolling step. rsc.org

Another advanced method involves the transfer of axial chirality to central chirality. Enantioenriched azetidin-3-ones can be synthesized from chiral homoallenic sulfamates. nih.gov The reaction proceeds through a regioselective aziridination followed by a facile rearrangement, effectively transferring the chirality of the allene (B1206475) to the newly formed stereocenters in the azetidinone product. nih.gov The resulting chiral azetidin-3-one (B1332698) can then be stereoselectively reduced to the corresponding chiral azetidin-3-ol.

Convergent and Divergent Synthesis of this compound

The construction of the this compound framework can be approached through both convergent and divergent synthetic pathways. A convergent synthesis involves the independent preparation of the benzoxazole and azetidin-3-ol fragments, followed by their coupling in a final step. In contrast, a divergent synthesis would begin with a common precursor, from which various analogs of the target molecule can be generated through different reaction pathways.

Convergent Synthetic Approaches

Convergent strategies offer flexibility and efficiency, as the two key heterocyclic components can be synthesized and optimized in parallel. Two plausible convergent routes for the synthesis of this compound are outlined below.

Route A: Coupling of a 2-Substituted Benzoxazole with Azetidin-3-ol

This approach hinges on the preparation of a benzoxazole ring bearing a suitable leaving group at the 2-position, which can then undergo nucleophilic substitution by the nitrogen atom of azetidin-3-ol.

Step 1: Synthesis of 2-Chlorobenzoxazole (B146293). 2-Chlorobenzoxazole can be prepared from 2-aminophenol (B121084) through various methods. A common laboratory-scale synthesis involves the reaction of 2-aminophenol with cyanogen (B1215507) bromide to form 2-aminobenzoxazole (B146116), which can then be converted to 2-hydroxybenzoxazole. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride or thionyl chloride yields the desired 2-chlorobenzoxazole.

Step 2: Synthesis of Azetidin-3-ol. The synthesis of azetidin-3-ol can be achieved through several reported methods. A typical route involves the cyclization of a protected 3-amino-1-chloropropan-2-ol derivative. For instance, N-benzyl-3-amino-1-chloropropan-2-ol can be cyclized under basic conditions to afford N-benzylazetidin-3-ol. The benzyl (B1604629) protecting group can then be removed by hydrogenolysis to yield azetidin-3-ol.

Step 3: Coupling Reaction. The final step involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole by the secondary amine of azetidin-3-ol. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Route B: Reaction of 2-Aminobenzoxazole with an Azetidine Precursor

An alternative convergent strategy involves the reaction of 2-aminobenzoxazole with a precursor that can form the azetidin-3-ol ring in situ.

Step 1: Synthesis of 2-Aminobenzoxazole. As mentioned previously, 2-aminobenzoxazole can be synthesized from 2-aminophenol and cyanogen bromide. There are also methods that utilize less hazardous cyanating agents.

Step 2: Reaction with Epichlorohydrin (B41342). 2-Aminobenzoxazole can react with epichlorohydrin to form the this compound skeleton. This reaction proceeds via the nucleophilic attack of the amino group on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. This method is often advantageous as it constructs the azetidine ring and couples it to the benzoxazole in a single step.

The following table summarizes the key reactions in these convergent approaches:

| Route | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| A | Synthesis of 2-Chlorobenzoxazole | Synthesis of Azetidin-3-ol | Nucleophilic substitution |

| B | Synthesis of 2-Aminobenzoxazole | Reaction with Epichlorohydrin | - |

A divergent synthesis allows for the creation of a library of related compounds from a common intermediate. For the synthesis of this compound and its analogs, a potential divergent strategy could commence from a versatile intermediate such as N-Boc-azetidin-3-one.

Step 1: Synthesis of N-Boc-azetidin-3-one. This key intermediate can be prepared from commercially available starting materials through established multi-step sequences.

Step 2: Reductive Amination. N-Boc-azetidin-3-one can undergo reductive amination with various anilines, including substituted 2-aminophenols. This would introduce the benzoxazole precursor.

Step 3: Benzoxazole Ring Formation. Following the reductive amination, the resulting intermediate can be subjected to conditions that promote the cyclization of the 2-aminophenol moiety to form the benzoxazole ring. This can often be achieved by heating in the presence of a dehydrating agent or a suitable catalyst.

Step 4: Diversification. From the N-(benzoxazol-2-yl)-N-Boc-azetidin-3-amine intermediate, a variety of analogs can be synthesized. For example, reduction of the ketone would yield the target this compound. Alternatively, reaction of the ketone with Grignard reagents would lead to tertiary alcohol analogs. Furthermore, modification of the benzoxazole ring could be performed at this stage if it carries appropriate functional groups.

This divergent approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the systematic modification of different parts of the molecule.

Green Chemistry Principles in the Synthesis of Benzoxazole-Azetidine Hybrids

The application of green chemistry principles in the synthesis of pharmacologically active molecules is of paramount importance to minimize environmental impact. The synthesis of benzoxazole-azetidine hybrids can be made more sustainable by incorporating several green chemistry strategies.

Use of Greener Solvents and Catalysts

Traditional organic syntheses often rely on volatile and toxic organic solvents. Research has focused on replacing these with more environmentally benign alternatives. For the synthesis of benzoxazoles, reactions have been successfully carried out in greener solvents such as water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

The use of natural and biodegradable catalysts is another key aspect of green chemistry. For instance, lemon juice, which contains citric acid, has been employed as a natural acid catalyst for the synthesis of certain heterocyclic compounds. nih.gov The development of reusable heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, also contributes to waste reduction and improved process efficiency. nih.gov

Alternative Energy Sources

Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are two alternative energy sources that can significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. nih.gov These techniques offer a more energy-efficient alternative to conventional heating methods. The synthesis of benzoxazole derivatives has been shown to be amenable to both microwave and ultrasound conditions. nih.gov

Atom Economy and Waste Reduction

The following table summarizes some green chemistry approaches applicable to the synthesis of benzoxazole-azetidine hybrids:

| Green Chemistry Principle | Application in Benzoxazole-Azetidine Synthesis | Examples from Literature |

|---|---|---|

| Use of Green Solvents | Replacing traditional solvents like toluene (B28343) and DMF with water, ethanol, or 2-MeTHF. | Copper-catalyzed Ullmann-Goldberg reactions in 2-MeTHF. nih.gov |

| Alternative Energy Sources | Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of peptide triazoles. nih.gov |

| Use of Green Catalysts | Utilizing biodegradable catalysts or recyclable heterogeneous catalysts. | Lemon juice as a natural catalyst for quinazolinone synthesis. nih.gov |

| High Atom Economy | Designing syntheses, such as cycloaddition reactions, that maximize the incorporation of starting materials into the product. | Cycloaddition reactions in the synthesis of triazoles. nih.gov |

By integrating these green chemistry principles into the synthetic design, the environmental footprint associated with the production of this compound and its analogs can be significantly reduced.

Chemical Reactivity and Derivatization Pathways of 1 1,3 Benzoxazol 2 Yl Azetidin 3 Ol

Functionalization of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic heterocycle that can undergo various modifications. The presence of the azetidinyl substituent at the 2-position influences the reactivity of the benzoxazole core.

Electrophilic Aromatic Substitution Reactions

The benzoxazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution. However, the precise nature and position of substitution are directed by the existing substituents. In the case of 2-substituted benzoxazoles, electrophilic attack typically occurs on the benzene (B151609) portion of the molecule.

Common electrophilic aromatic substitution reactions that could be applied to 1-(1,3-benzoxazol-2-yl)azetidin-3-ol include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring, likely at the 5- or 7-position due to the directing effects of the fused oxazole (B20620) ring.

While specific studies on this compound are not extensively documented, the reactivity of related 2-aminobenzoxazole (B146116) derivatives provides valuable insights. For these compounds, electrophilic substitution is a known pathway for functionalization.

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-1,3-benzoxazol-2-yl)azetidin-3-ol |

| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-1,3-benzoxazol-2-yl)azetidin-3-ol |

| Sulfonation | SO₃/H₂SO₄ | 2-(3-Hydroxyazetidin-1-yl)-1,3-benzoxazole-5-sulfonic acid |

Nucleophilic Additions and Substitutions at the Benzoxazole Core

Nucleophilic attack on the benzoxazole ring itself is less common due to its electron-rich nature. However, the C2 carbon, being attached to two heteroatoms (nitrogen and oxygen), can exhibit some electrophilic character. Nucleophilic substitution at this position generally requires prior activation or the presence of a suitable leaving group.

In the context of this compound, direct nucleophilic substitution at the C2 position would involve the displacement of the azetidinyl group, which is not a typical leaving group. A more plausible pathway for modification at this position involves the ring-opening of the benzoxazole moiety, followed by cyclization with a different nucleophile. For example, treatment with strong nucleophiles under harsh conditions could potentially lead to the opening of the oxazole ring.

Furthermore, derivatization of the azetidinyl nitrogen can be considered a form of nucleophilic addition to the benzoxazole precursor during its synthesis. The synthesis of 2-substituted benzoxazoles often involves the reaction of a nucleophile with an activated precursor. For instance, the reaction of 2-aminophenols with various reagents can lead to the formation of the benzoxazole ring. nih.govresearchgate.netmdpi.com The synthesis of 2-aminobenzoxazoles, which are structural analogs, can be achieved through methods like the reaction of o-aminophenols with cyanating agents or through Smiles rearrangement. nih.govacs.org

Transformations Involving the Azetidin-3-ol (B1332694) Hydroxyl Group

The secondary alcohol of the azetidin-3-ol moiety is a key site for a variety of chemical transformations, providing a straightforward handle for introducing diverse functional groups.

Oxidation and Reduction Chemistry

The hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-(1,3-benzoxazol-2-yl)azetidin-3-one. This transformation can be achieved using a variety of standard oxidizing agents. The resulting azetidin-3-one (B1332698) is a versatile intermediate for further functionalization. For instance, it can undergo nucleophilic addition to the carbonyl group or reactions at the α-carbon.

Conversely, the corresponding azetidin-3-one can be reduced back to the alcohol. This reduction can be performed using various reducing agents, such as sodium borohydride, to regenerate the hydroxyl group.

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | Dess-Martin periodinane, Swern oxidation | 1-(1,3-benzoxazol-2-yl)azetidin-3-one |

| Reduction | NaBH₄, LiAlH₄ | This compound |

Esterification and Etherification Reactions

The hydroxyl group of the azetidin-3-ol moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other etherification protocols. These reactions allow for the introduction of a wide array of substituents at the 3-position of the azetidine (B1206935) ring, which can significantly modulate the compound's physicochemical properties.

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.govacs.org The stability of the azetidine ring in this compound is influenced by the nature of the N-substituent.

Acid-mediated ring-opening is a common reactivity pathway for N-substituted azetidines. nih.govacs.org Protonation of the azetidine nitrogen can facilitate nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. For N-aryl azetidines, intramolecular ring-opening decomposition has been observed, particularly in acidic conditions. nih.govacs.org

Rearrangement reactions of the azetidine ring are less common but can be induced under thermal or photochemical conditions, or through the involvement of reactive intermediates. Due to the inherent ring strain, azetidines can undergo transformations that lead to the formation of larger, more stable ring systems.

Strategies for Combinatorial Library Generation and Scaffold Modification

The structural framework of this compound presents a versatile platform for the generation of combinatorial libraries, a key strategy in modern drug discovery for exploring the chemical space around a lead compound. By systematically introducing a variety of substituents at specific positions on the scaffold, large collections of related molecules can be synthesized. This approach allows for the rapid exploration of how structural changes impact biological activity, facilitating the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The primary sites for modification on the this compound scaffold include the benzene ring of the benzoxazole moiety and the hydroxyl group of the azetidine ring.

Structure-Activity Relationship (SAR) Exploration through Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For this compound, derivatization at key positions is employed to build a comprehensive SAR profile.

The benzoxazole nucleus is a common target for modification. The SAR of benzoxazole derivatives often indicates that substitutions on the benzene ring can significantly influence biological activity. researchgate.netmdpi.com For instance, the introduction of either electron-withdrawing or electron-donating groups at various positions (C4, C5, C6, C7) can modulate the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with biological targets. researchgate.net Studies on other benzoxazole-containing compounds have shown that derivatives with a chlorine atom at position 5 or a methoxy group on an attached phenyl ring can exhibit higher activity. mdpi.com

The azetidin-3-ol moiety offers another critical point for derivatization. The secondary alcohol can be converted into ethers, esters, or other functional groups to probe the importance of the hydrogen-bonding capability of the hydroxyl group for target binding. Modifying this group can also impact the compound's polarity, solubility, and metabolic stability.

Below is a table outlining potential derivatization strategies for exploring the SAR of the this compound scaffold.

| Scaffold Position | R-Group Modification | Potential Impact on Activity |

| Benzoxazole Ring (Positions 4, 5, 6, 7) | Halogens (F, Cl, Br) | Modulates electronic properties, can enhance binding affinity. |

| Alkyl/Alkoxy groups (e.g., -CH₃, -OCH₃) | Affects lipophilicity and steric interactions. | |

| Nitro group (-NO₂) | Strong electron-withdrawing group, can influence target interaction. | |

| Cyano group (-CN) | Can act as a hydrogen bond acceptor. | |

| Azetidine Ring (Position 3) | O-Alkylation (forming ethers) | Alters hydrogen bonding capacity and lipophilicity. |

| O-Acylation (forming esters) | Can serve as a prodrug strategy, modifies polarity. | |

| Replacement of -OH with -NH₂ or -SH | Probes the necessity of an oxygen atom at this position. |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to identify novel core structures while retaining the desired biological activity of a lead compound. nih.govresearchgate.net These strategies are employed to improve drug-like properties, circumvent patent limitations, or discover new chemical classes with similar pharmacological profiles. nih.govnih.gov

Scaffold hopping involves replacing the central molecular framework—in this case, potentially the benzoxazolyl-azetidinol core—with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new chemotypes with potentially superior properties.

Bioisosteric replacement is a more subtle modification where a specific functional group or substructure is exchanged for another with similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net Bioisosteres are atoms or groups that share similar sizes, shapes, and electronic configurations.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Benzoxazole Ring: The benzoxazole moiety can be replaced by other bicyclic heteroaromatic systems that are common in medicinal chemistry. These replacements aim to preserve the aromatic and hydrogen-bonding characteristics of the original ring system.

Azetidin-3-ol Ring: The strained four-membered azetidine ring, which serves to position the hydroxyl group in a specific vector, can be replaced by other small, constrained ring systems like cyclobutanol, substituted pyrrolidines, or piperidines.

The following table details potential bioisosteric replacements for the core components of this compound.

| Original Scaffold/Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| 1,3-Benzoxazole | 1,3-Benzothiazole | Sulfur atom replaces oxygen, altering electronics and potential for specific interactions. |

| 1H-Benzimidazole | NH group introduces a hydrogen bond donor, changing interaction patterns. mdpi.com | |

| 1H-Indole | Different ring fusion and electronics while maintaining a bicyclic aromatic core. | |

| 1,3,4-Oxadiazole (B1194373) | A five-membered aromatic ring that can mimic some electronic features of the benzoxazole system. mdpi.comresearchgate.netnih.gov | |

| Azetidin-3-ol | Cyclobutanol | Removes the nitrogen atom, eliminating a potential metabolic site or hydrogen bond acceptor. |

| Pyrrolidin-3-ol | A less-strained five-membered ring that maintains the hydroxyl group's relative position. | |

| Piperidin-4-ol | A six-membered ring that offers different conformational possibilities for the hydroxyl group. |

These strategies, from simple derivatization to complete scaffold hopping, provide a systematic framework for the optimization of this compound as a lead structure in drug discovery programs.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Organic Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol in solution.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

A suite of two-dimensional (2D) NMR experiments would be employed to establish the connectivity of atoms and infer the conformational preferences of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the azetidine (B1206935) ring and the benzoxazole (B165842) moiety. For instance, the methine proton at the 3-position of the azetidine ring (H3) would show a correlation to the methylene (B1212753) protons at the 2- and 4-positions (H2/H4).

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the azetidine and benzoxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the azetidine ring and the benzoxazole moiety via the C2-N1' bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would identify through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Azetidine Ring | |||

| 2, 4 | 4.1-4.3 (t) | 50-55 | H2/H4 → C3, C2' |

| 3 | 4.6-4.8 (m) | 60-65 | H3 → C2, C4 |

| OH | Variable | N/A | N/A |

| Benzoxazole Ring | |||

| 2' | N/A | 160-165 | H2/H4 → C2' |

| 4', 7' | 7.3-7.5 (m) | 110-125 | H4'/H7' → C5'/C6', C8'/C9' |

| 5', 6' | 7.1-7.3 (m) | 120-130 | H5'/H6' → C4'/C7', C8'/C9' |

| 8' | N/A | 140-145 | H4'/H7' → C8' |

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful technique to study its structure and dynamics in the solid state. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra, revealing information about the crystallographic environment of each carbon atom.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion, which in turn would provide the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the protonated molecule [M+H]⁺ and to characterize the resulting fragment ions. This would provide valuable structural information and confirm the connectivity of the different parts of the molecule.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure |

|---|---|

| [M+H]⁺ | Protonated this compound |

| [M+H - H₂O]⁺ | Loss of water from the azetidinol (B8437883) ring |

| [Benzoxazole moiety]⁺ | Cleavage of the C2-N1' bond |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound, assuming a suitable crystal can be grown. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. Furthermore, it would establish the absolute stereochemistry if the compound is chiral.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-N and C-O stretches of the azetidine and benzoxazole rings, and the aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| C=N Stretch (Benzoxazole) | 1630-1660 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch (Alcohol) | 1000-1260 | Weak |

Research on Chiroptical Spectroscopy of this compound Inconclusive

Despite a thorough search of scientific literature, no specific research data was found on the application of chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), for the stereochemical assignment of the compound this compound.

Consequently, the generation of an article detailing the advanced spectroscopic and structural elucidation techniques for this specific molecule, as per the requested outline, cannot be fulfilled at this time. The required detailed research findings and data tables concerning its chiroptical properties are not available in the public domain.

While general methodologies exist for using techniques like ECD to determine the absolute configuration of chiral molecules containing azetidine and benzoxazole moieties, specific experimental or theoretical studies on this compound have not been identified. Scientific inquiry into the stereochemistry of novel compounds is a progressive field, and the absence of current data does not preclude future research on this topic.

Computational Chemistry and Theoretical Studies of 1 1,3 Benzoxazol 2 Yl Azetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzoxazole (B165842) and azetidine (B1206935), these methods elucidate electronic characteristics and predict reactivity.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of benzoxazole derivatives. researchgate.net The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

For analogous benzoxazole-containing compounds, DFT calculations have been used to determine these orbital energies, confirming their electrophilic nature. nih.govmedjrf.com The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This information is vital for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives

| Parameter | Typical Energy Range (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.5 to -2.5 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Indicates high kinetic stability and low chemical reactivity |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies on related azetidine derivatives have utilized quantum chemical methods to explore reaction mechanisms. researchgate.net Such studies can map the potential energy surface of a chemical reaction, identifying intermediates and, crucially, the transition state structures and their associated energy barriers. This analysis provides a deep understanding of the reaction kinetics and thermodynamics. For instance, studies on the α-lithiation of N-substituted azetidines have employed DFT calculations alongside in-situ FT-IR analysis to understand the configurational stability of lithiated intermediates, revealing the involvement of equilibrating diastereoisomeric species. mdpi.com While specific transition state analyses for 1-(1,3-benzoxazol-2-yl)azetidin-3-ol are not widely published, the methodologies are well-established for its core components. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvents. mdpi.com For complex molecules like this compound, MD simulations can reveal the accessible conformations in solution, which is critical for understanding its interaction with biological targets.

Simulations on related heterocyclic compounds, including azetidine and benzoxazole derivatives, have been used to validate docking results and assess the stability of ligand-protein complexes. nih.govresearchgate.netrsc.org By simulating the compound in a solvent box (typically water), researchers can observe how solvent molecules interact with the compound and influence its structure and dynamics. Parameters like the root-mean-square deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the simulation period. researchgate.net These simulations are essential for refining the understanding of how the compound behaves in a physiological environment. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties and drug-likeness of a compound. ajchem-a.com Various computational models and tools, such as SwissADME, are used to predict these properties based on the molecule's structure. japtronline.com

For derivatives containing benzoxazole, benzothiazole, or azetidin-2-one (B1220530) cores, ADME predictions are routinely performed. nih.govnih.govresearchgate.net Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and compliance with established drug-likeness rules like Lipinski's Rule of Five and the Veber rule. nih.govnih.gov Studies on similar heterocyclic compounds have shown that they often possess good predicted oral bioavailability and intestinal absorption. researchgate.netnih.gov These predictions help to identify potential liabilities early on, allowing for structural modifications to improve the compound's pharmacokinetic profile.

Table 2: Predicted ADME Properties for Benzoxazole and Azetidine Analogs

| ADME Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule; affects absorption and distribution |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule; affects membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule; affects membrane permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and oral bioavailability |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.comrdd.edu.iq This method is extensively used to understand binding modes, predict binding affinities (docking scores), and identify key interactions such as hydrogen bonds and hydrophobic contacts. grnjournal.usgrnjournal.us

Benzoxazole derivatives have been the subject of numerous docking studies against various protein targets, including enzymes crucial for bacterial survival and protein kinases involved in cancer. rsc.orgnih.govtandfonline.comnih.gov For example, docking studies of benzoxazole derivatives into the ATP-binding site of VEGFR-2 kinase have revealed key interactions with amino acid residues like Leu84, Asp191, and Lys63, which are crucial for stabilizing the inhibitor in the binding pocket. rsc.org Similarly, azetidinone derivatives have been docked against bacterial enzymes like the MurC enzyme to rationalize their antimicrobial activity. grnjournal.usgrnjournal.us These studies are instrumental in understanding the structural basis of a compound's biological activity and in guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules. nih.gov

These models have been successfully applied to series of benzoxazole derivatives to understand the structural requirements for their anticancer activity. rsc.orgnih.gov For instance, 3D-QSAR models developed for benzoxazole benzenesulfonamides as inhibitors of fructose-1,6-bisphosphatase have yielded statistically significant models (with high R² and Q² values), indicating good predictive ability. chemijournal.comresearchgate.net The contour maps generated from CoMFA and CoMSIA provide a visual representation of how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. This information is invaluable for the predictive design of new, more potent analogs by suggesting specific structural modifications. rsc.orgnih.gov

Based on a comprehensive search of scientific literature, there is currently no available public data regarding the in vitro biological investigation of the specific chemical compound This compound .

While research has been conducted on various other derivatives of benzoxazole and azetidine, the strict focus of this request is solely on "this compound." Introducing data from related but structurally distinct compounds would violate the instructions provided. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for the designated compound.

Advanced Analytical Methodologies for Research Applications Beyond Basic Identification

Development of High-Resolution Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for determining the purity of synthesized compounds and for their quantification in various research samples. birchbiotech.com The development of robust chromatographic methods is a critical first step in the analytical workflow for 1-(1,3-benzoxazol-2-yl)azetidin-3-ol.

For HPLC, method development would focus on selecting an appropriate stationary phase, typically a C18 reversed-phase column, and optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) to achieve sharp, symmetrical peaks with adequate retention. mdpi.com UV detection is commonly employed for aromatic compounds like benzoxazoles, with the detection wavelength selected based on the compound's UV absorbance maxima. ptfarm.pl A validated HPLC method can accurately quantify the parent compound and separate it from starting materials, by-products, and degradation products, thus providing a precise purity value.

Gas chromatography is suitable for volatile and thermally stable compounds. birchbiotech.com For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. researchgate.net For instance, the hydroxyl group on the azetidine (B1206935) ring could be silylated. The GC method would then be optimized by selecting the appropriate column (e.g., a DB-5 equivalent) and temperature program to ensure the separation of the derivatized analyte from any impurities. core.ac.ukresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on UV maxima of benzoxazole) |

| Injection Volume | 10 µL |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification and Quantification in In Vitro Systems

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for studying the metabolic fate of a compound. LC-MS/MS is the primary tool for identifying and quantifying metabolites in complex biological matrices like liver microsomes or S9 fractions. nih.gov

For this compound, an in vitro metabolism study would involve incubating the compound with liver microsomes and cofactors. The resulting mixture is then analyzed by LC-MS/MS. nih.gov The mass spectrometer can be operated in various modes to detect potential metabolites. A full scan can identify ions corresponding to the parent compound and its metabolites, while product ion scans of these parent ions can elucidate their structures. Common metabolic transformations for such a molecule would include Phase I reactions like hydroxylation on the benzoxazole (B165842) ring and Phase II reactions such as glucuronidation or sulfation of the hydroxyl group on the azetidine ring. nih.gov

GC-MS can also be used, particularly for identifying more volatile metabolites or after derivatization of polar metabolites. researchgate.net It provides complementary information and can be valuable for confirming structures identified by LC-MS/MS.

Table 2: Potential In Vitro Metabolites of this compound

| Metabolic Reaction | Description | Mass Shift (Da) |

|---|---|---|

| Monohydroxylation | Addition of one -OH group (Phase I) | +16 |

| Dihydroxylation | Addition of two -OH groups (Phase I) | +32 |

| Glucuronidation | Conjugation with glucuronic acid (Phase II) | +176 |

| Sulfation | Conjugation with a sulfate (B86663) group (Phase II) | +80 |

| Oxidation | Oxidation of azetidine ring to azetidinone | -2 (net loss of 2H) |

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

As research progresses, the need for faster analysis of numerous samples becomes critical. Capillary Electrophoresis (CE) and microfluidic platforms offer significant advantages in terms of speed, sample consumption, and automation, making them suitable for high-throughput applications.

CE separates compounds based on their electrophoretic mobility in a narrow capillary, offering very high separation efficiency. For a compound like this compound, CE could be used for rapid purity checks or for analyzing samples from solubility or stability studies. The method would involve optimizing the background electrolyte pH and composition to achieve the desired separation.

Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps onto a small device. mdpi.com These platforms can be designed to perform automated sample preparation, separation, and detection, drastically reducing analysis time and reagent consumption. For this compound, a microfluidic system could be developed for high-throughput screening of its interaction with a target protein or for rapid analysis of its metabolic stability across a panel of different enzyme preparations.

Spectrophotometric and Fluorometric Assay Development for Screening and Mechanistic Studies

Spectrophotometric and fluorometric assays are fundamental tools for screening compound libraries and for conducting mechanistic studies of enzyme inhibition or receptor binding.

The benzoxazole moiety is known to be a fluorophore, a property that can be exploited to develop sensitive fluorometric assays. researchgate.netperiodikos.com.br For example, if this compound binds to a biological target, this interaction may cause a change in its fluorescence properties (e.g., intensity, emission wavelength, or polarization). This change can be used to quantify the binding affinity. Such assays are highly sensitive and amenable to high-throughput screening formats in microplates.

Spectrophotometric assays can also be developed. For instance, in an enzyme inhibition assay, the activity of the enzyme is monitored by the change in absorbance of a substrate or product over time. The ability of this compound to inhibit the enzyme would be measured by a decrease in the rate of this absorbance change. jocpr.com These assays are robust and widely used for determining inhibitor potency (e.g., IC50 values). nih.gov

Table 3: Example of a Fluorescence-Based Binding Assay

| Parameter | Description |

|---|---|

| Principle | Change in fluorescence intensity upon binding to a target protein. |

| Excitation Wavelength (λex) | ~390 nm (Typical for benzoxazoles) periodikos.com.br |

| Emission Wavelength (λem) | ~470-580 nm (Typical for benzoxazoles) periodikos.com.br |

| Instrumentation | Fluorescence plate reader |

| Assay Format | 96- or 384-well microplate |

| Measurement | Quantification of binding affinity (Kd) or screening for hits. |

Potential Roles As Molecular Probes and Synthetic Scaffolds in Chemical Biology and Materials Science

Design and Synthesis as Precursors for Complex Chemical Entities

The synthetic utility of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol lies in the inherent reactivity and versatility of its constituent parts. Both azetidines and benzoxazoles serve as valuable intermediates in the synthesis of a wide array of more complex molecules. rsc.orgnih.gov

Azetidines, as strained heterocyclic compounds, are excellent candidates for nucleophilic ring-opening or ring-expansion reactions, which lead to highly substituted acyclic amines or larger ring systems. rsc.org The hydroxyl group at the 3-position of the azetidine (B1206935) ring in the title compound provides a convenient handle for further functionalization. For instance, it can be oxidized to the corresponding azetidin-3-one (B1332698), a versatile substrate for synthesizing various functionalized azetidines. nih.gov Chiral azetidin-3-ones can be prepared with high enantiomeric excess through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The synthesis of azetidine derivatives can be achieved through various routes, including the thermal isomerization of aziridines and palladium-catalyzed asymmetric allylation. rsc.org

The benzoxazole (B165842) core is also a common building block in the synthesis of bioactive compounds and functional materials. nih.govresearchgate.net It can be synthesized by reacting 2-aminophenol (B121084) with various reagents. nih.gov The resulting benzoxazole can then be incorporated into larger, more complex heterocyclic systems, such as those containing 1,3,4-oxadiazole (B1194373) or 1,3,5-triazine (B166579) rings, to create molecules with enhanced biological or material properties. researchgate.net The combination of the stable, aromatic benzoxazole system with the reactive, strained azetidine ring makes this compound a promising precursor for constructing novel polyheterocyclic molecules with potential applications in medicinal chemistry and materials science. nih.gov

| Scaffold | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Azetidine | Gold-Catalyzed Oxidative Cyclization | Access to chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

| Azetidine | Thermal Isomerization of Aziridines | Synthesis of 3-substituted azetidines. | rsc.org |

| Azetidine | Pd-Catalyzed Asymmetric Allylation | Enantioselective formation of azetidines. | rsc.org |

| Benzoxazole | Reaction of 2-aminophenol with Carbon Disulfide | Formation of Benzo[d]oxazole-2-thiol, a versatile intermediate. | nih.gov |

| Benzoxazole | Microwave-Assisted One-Pot Reaction | Catalyst and solvent-free conditions for synthesizing 2-substituted benzoxazoles. | nih.gov |

Applications as Ligands in Asymmetric Catalysis

The structural features of this compound, particularly the chiral azetidin-3-ol (B1332694) moiety, suggest its potential application as a ligand in asymmetric catalysis. Chiral, azetidine-derived ligands have been successfully utilized to induce asymmetry in a variety of chemical reactions. researchgate.net The presence of a stereocenter and a coordinating hydroxyl group on the azetidine ring allows for the formation of chiral metal complexes that can catalyze reactions with high enantioselectivity. researchgate.netresearchmap.jp

For example, N-substituted-azetidinyl(diphenylmethyl)methanols have demonstrated high levels of enantioselectivity as chiral catalysts in the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes. researchgate.net The coordination chemistry of azetidine derivatives with metal ions like Cu(II) and Zn(II) has been studied, revealing their ability to form stable complexes. researchmap.jp

Furthermore, the benzoxazole unit can participate in catalyst design. A supramolecular organocatalyst formed from a complex of (S)-proline and a benzoxazole-containing phenylthiourea (B91264) has been shown to be efficient in the enantioselective aldol (B89426) reaction of ketones. researchgate.net This indicates that the benzoxazole moiety can play a role in the non-covalent interactions that govern the stereochemical outcome of a reaction. The combination of a chiral azetidinol (B8437883) scaffold for metal coordination with a benzoxazole unit capable of secondary interactions presents a promising strategy for designing novel and effective ligands for asymmetric catalysis.

| Reaction Type | Catalyst/Ligand Type | Observed Outcome | Reference |

|---|---|---|---|

| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | High levels of enantioselectivity achieved. | researchgate.net |

| Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Chiral, azetidine-derived ligands and organocatalysts | Effective in engendering asymmetry. | researchgate.net |

| Aldol Reactions | (S)-proline-thiourea host-guest complex with a benzoxazole unit | Efficient catalysis in enantioselective reactions. | researchgate.net |

Development as Fluorescent Probes for In Vitro Biological Imaging

The benzoxazole core is a well-known fluorophore, and its derivatives are extensively explored as fluorescent probes for biological applications. periodikos.com.brperiodikos.com.br These compounds exhibit attractive photophysical properties, including strong fluorescence emission and sensitivity to their local environment, which makes them suitable for developing sensors and imaging agents. researchgate.netacs.org

Benzoxazole derivatives have been successfully developed as fluorescent probes for various biological targets. For instance, they have shown potential as sensitive and safer alternatives to commonly used fluorescent DNA probes, with their fluorescence emission intensity increasing upon binding to DNA. periodikos.com.brperiodikos.com.br The 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD) group, a related benzofurazan (B1196253) structure, is a widely used fluorophore that is highly sensitive to environmental polarity and has been attached to phospholipids (B1166683) to study lipid membranes. nih.gov Similarly, benzoxazole-functionalized probes have been designed for the selective detection of metal ions such as Fe³⁺, Fe²⁺, Zn²⁺, and Cd²⁺, often displaying a "turn-on" or "turn-off" fluorescence response upon ion binding. mdpi.comrsc.orgnih.gov This capability has been utilized for intracellular imaging of these ions in living cells. rsc.org

Given these precedents, this compound holds significant promise as a scaffold for developing novel fluorescent probes. The benzoxazole unit can serve as the core fluorophore, while the azetidin-3-ol moiety can be further modified to introduce specific targeting groups or to modulate the probe's solubility and cellular uptake, enabling its use in in vitro biological imaging applications.

| Probe Type | Target Analyte/Application | Key Feature | Reference |

|---|---|---|---|

| Benzoxazole/Naphthoxazole Derivatives | DNA Probes | Enhanced fluorescence emission upon binding to DNA. | periodikos.com.brperiodikos.com.br |

| Rhodamine-based 2-aminobenzoxazole (B146116) | Fe³⁺ Detection | Strong fluorescence emission and color change upon coordination. Used for intracellular imaging. | rsc.org |

| Benzoxazole-functionalized Conjugated Mesoporous Polymer | Fe²⁺ and Fe³⁺ Detection | Selective "turn-off" fluorescence response with low detection limits. | nih.gov |

| Benzoxazole-Based Macrocycle | Zn²⁺ and Cd²⁺ Detection | Fluorescent chemosensor for selective metal ion detection. | mdpi.com |

| 2-(2'-hydroxyphenyl)benzoxazole (HPBO) Derivatives | Zinc and Hydroxide (B78521) Ions | Significant enhancement in fluorescence intensity upon ion binding. | acs.org |

Contribution to Novel Material Development (e.g., Organic Electronics, Sensors)

The unique electronic and photophysical properties of the benzoxazole ring system also make it a valuable component in the development of novel materials for applications in organic electronics and chemical sensing. periodikos.com.br Benzoxazole-containing compounds can be incorporated into polymers and chromophores to create materials with tailored optical and electronic characteristics.

In the field of chemical sensors, the inherent fluorescence of the benzoxazole moiety and its sensitivity to the chemical environment are highly advantageous. Chromophores derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO) have been synthesized and investigated as sensors for metal ions like zinc, exhibiting significant enhancements in fluorescence upon binding. acs.orgacs.org Conjugated mesoporous polymers functionalized with benzoxazole units have been developed for the highly sensitive and selective detection of iron ions in water samples, demonstrating their potential for environmental monitoring. nih.gov

In organic electronics, aromatic heterocyclic compounds are fundamental building blocks for materials used in devices like organic light-emitting diodes (OLEDs). Carbazole derivatives, which share structural similarities with benzoxazoles in being electron-rich aromatic systems, are widely used as host materials and emitters in OLEDs due to their excellent hole-transporting properties and high photoluminescence quantum yields. mdpi.com Similarly, 2,1,3-benzoxadiazole (BOX) derivatives with extended π-conjugation are highly fluorescent and have been studied for their potential in optoelectronic applications. frontiersin.org The rigid, planar, and electronically active nature of the benzoxazole core in this compound, combined with the functionalizability of the azetidine ring, provides a platform for designing new materials for sensors and organic electronic devices.

| Material Type | Application Area | Functionality | Reference |

|---|---|---|---|

| 2-(2′-hydroxyphenyl)benzoxazole (HPBO) Chromophores | Chemical Sensors | Fluorescent detection of zinc and hydroxide ions. | acs.org |

| Benzoxazole-functionalized Conjugated Mesoporous Polymer | Chemical Sensors | Selective "turn-off" fluorescent sensor for Fe²⁺ and Fe³⁺ ions. | nih.gov |

| 2,1,3-Benzoxadiazole (BOX) Fluorophores | Optoelectronics | Strong fluorescence emission in the bluish-green region. | frontiersin.org |

| Poly(vinyl chloride) membrane with 2-(2′-hydroxyphenyl)benzoxazole | Optical Chemical Sensor | Selective detection of Cu²⁺ via static fluorescence quenching. | researchgate.net |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The future synthesis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol and its derivatives will necessitate a shift towards more efficient and environmentally benign methodologies. Conventional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. arabjchem.org Green chemistry principles are paramount in overcoming these limitations.

Promising areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. rasayanjournal.co.inajrconline.org The application of microwave irradiation to the cyclization steps forming either the benzoxazole (B165842) or azetidine (B1206935) ring could significantly improve efficiency. researchgate.netjbarbiomed.com

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and simplified scalability. springerprofessional.demdpi.comsci-hub.se Developing a telescoped flow synthesis, where multiple reaction steps are performed sequentially without isolating intermediates, could streamline the production of the target compound. uc.ptmdpi.com

Novel Catalytic Systems: Research into heterogeneous, reusable catalysts is crucial for sustainability. organic-chemistry.org Nanocatalysts, such as silver or copper nanoparticles, have demonstrated high efficacy in benzoxazole synthesis at room temperature. ckthakurcollege.net Similarly, the use of Brønsted acidic ionic liquids or solid-supported acid catalysts could provide recyclable and efficient options for the key condensation and cyclization reactions. rsc.orgacs.orgnih.gov

| Approach | Typical Conditions | Advantages | Potential Application to Target Compound |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents | Well-established procedures | Baseline method for yield and purity comparison |

| Microwave-Assisted Synthesis | Rapid heating, sealed vessels, often solvent-free or in green solvents | Reduced reaction time, improved yields, cleaner product profiles ajrconline.org | Accelerating the intramolecular cyclization to form the benzoxazole ring |

| Flow Chemistry | Continuous stream in a microreactor, precise control of temperature and time | Enhanced safety, easy scale-up, potential for automation mdpi.com | Integrating the coupling of the azetidine moiety and benzoxazole formation in a single continuous process |

| Heterogeneous Catalysis | Use of solid, often reusable catalysts (e.g., zeolites, nanocatalysts) | Easy catalyst separation and recycling, reduced waste rsc.orgyavuzlab.com | Employing a recyclable acid catalyst for the condensation of 2-aminophenol (B121084) with an azetidine-derived precursor |

Integration of Advanced Computational Approaches for Predictive Design and Reaction Discovery

Computational chemistry offers a powerful toolkit to accelerate the research and development cycle for novel compounds like this compound. In silico methods can guide the synthesis of new analogues with potentially improved biological activity and help predict reaction outcomes.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, incorporating techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.govrsc.orgtandfonline.com These models correlate the structural features of a series of benzoxazole-azetidine analogues with their biological activity, providing insights for designing more potent compounds. wisdomlib.orgscholarsresearchlibrary.com

Molecular Docking and Dynamics: These methods are essential for understanding how the compound interacts with biological targets at an atomic level. researchgate.net Molecular docking can predict the preferred binding orientation of the molecule within a protein's active site, while molecular dynamics (MD) simulations can validate the stability of these interactions over time. nih.govhep.com.cnresearchgate.net This is crucial for hypothesis-driven design of derivatives with enhanced binding affinity.

Retrosynthesis Prediction: Modern machine learning and artificial intelligence algorithms can be trained on vast reaction databases to predict viable synthetic routes. nih.govchemrxiv.org Applying these tools could uncover novel and non-obvious pathways to the target scaffold, potentially reducing the number of synthetic steps or identifying more cost-effective starting materials.

Elucidation of Broader Biological Pathways and Polypharmacology (In Vitro/Mechanistic)

The benzoxazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to anticancer, antimicrobial, and anti-inflammatory activities, among others. nih.govresearchgate.netresearchgate.netnih.gov The azetidine moiety, while often used as a bioisostere to improve physicochemical properties, can also influence target engagement. nih.govjmchemsci.com This dual nature suggests that this compound may exhibit polypharmacology—the ability to modulate multiple protein targets or biological pathways.

Future research should focus on:

Broad-Spectrum In Vitro Screening: The compound should be subjected to extensive screening against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to identify primary targets and potential off-target effects.

Mechanism of Action Studies: Once a primary biological activity is identified (e.g., cytotoxicity against a cancer cell line), detailed mechanistic studies are required. This includes investigating effects on cell cycle progression, apoptosis, and key signaling pathways. nih.gov

Target Deconvolution: For compounds with interesting phenotypic effects but unknown targets, chemoproteomics and other target identification technologies will be essential to elucidate their mechanism of action.

Development of Ultra-Sensitive Analytical Techniques for Tracers and Metabolic Fate in Research Contexts

To understand the compound's behavior in biological systems for research purposes, robust and highly sensitive analytical methods are required. These techniques are fundamental for in vitro studies of metabolic stability, cell permeability, and protein binding.

Key challenges and directions include:

LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. A priority is to develop a validated LC-MS/MS method capable of detecting and quantifying this compound at very low concentrations.

Metabolite Identification: In vitro metabolism studies using liver microsomes or hepatocytes are necessary to identify potential metabolites. The benzoxazole and azetidine rings, as well as the secondary alcohol, represent potential sites for metabolic modification (e.g., hydroxylation, glucuronidation). Understanding this metabolic fate is critical for interpreting biological data.

Synthesis of Labeled Tracers: The synthesis of isotopically labeled versions of the compound (e.g., using ¹³C or ²H) would greatly facilitate metabolic and pharmacokinetic studies by providing an internal standard for precise quantification and aiding in the structural elucidation of metabolites.

Addressing Structural Complexities and Conformational Dynamics

The three-dimensional structure of this compound is a critical determinant of its biological activity. The molecule combines a rigid, planar benzoxazole system with a puckered, more flexible azetidine ring. The rotational freedom around the C-N bond connecting the two rings adds another layer of complexity.

Unaddressed challenges in this area include:

Conformational Analysis: Understanding the preferred spatial arrangement (conformation) of the molecule is essential. Computational methods, such as molecular mechanics and quantum chemistry calculations, can predict low-energy conformations.

Solid-State Structure Determination: Obtaining a single crystal suitable for X-ray crystallography would provide definitive information about the molecule's solid-state structure and intermolecular interactions. This experimental data is invaluable for validating computational models.

Structure-Flexibility-Activity Relationships: Investigating how modifications to the scaffold affect its conformational flexibility and, in turn, its biological activity is a key research direction. For example, introducing substituents on the azetidine ring could restrict its conformation and potentially lock the molecule into a more biologically active shape.

Q & A

Q. What are the common synthetic routes for 1-(1,3-benzoxazol-2-yl)azetidin-3-ol?

The compound is typically synthesized via solvent-free reductive amination or condensation reactions. For example, derivatives of benzoxazole-containing heterocycles are prepared by reacting intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes under solvent-free grinding conditions (25°C, 15–20 minutes) . Key steps include refluxing in absolute alcohol and monitoring reaction progress via TLC (chloroform:methanol, 7:3 ratio) . Hydrazine hydrate is often used as a reducing agent to generate the azetidine ring system .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments and carbon frameworks, particularly distinguishing benzoxazole and azetidine moieties.

- Mass spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks).

- UV-Vis spectroscopy : To assess π-conjugation in benzoxazole-containing systems (e.g., absorption bands at ~400–600 nm for porphyrin derivatives) .

- Single-crystal X-ray diffraction : For resolving bond lengths and angles in crystalline forms (mean δ(C–C) = 0.004 Å) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Reaction time/temperature : Extended reflux (4–6 hours) improves azetidine ring formation .

- Purification : Column chromatography (silica gel, chloroform:methanol gradients) removes byproducts .

- Solvent-free conditions : Reduces side reactions and enhances atom economy .

Q. How can researchers address instability during storage or handling?

Instability arises from hygroscopicity or oxidation. Mitigation strategies include:

Q. What experimental designs are suitable for studying its antiviral activity?

For Hepatitis B virus (HBV) applications:

Q. How can contradictions in spectral or biological data be resolved?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- Dose-response studies : Replicate biological assays across multiple cell lines to rule out cell-specific effects .

- Isotopic labeling : Track metabolic stability using ¹⁴C-labeled analogs in pharmacokinetic studies .

Q. What is the compound’s role in porphyrin-based systems?

It serves as a substituent in porphyrin derivatives for photodynamic therapy. For example:

Q. How can analogs with modified bioactivity be synthesized?

- Heterocycle substitution : Replace benzoxazole with benzothiazole or imidazole to alter electronic properties .

- Side-chain functionalization : Introduce sulfonyl or hydrazide groups via nucleophilic substitution .

- Metal coordination : Complex with Zn²+ or Cu²+ to enhance antiviral or catalytic activity .

Methodological Notes

- Key References : Prioritize peer-reviewed journals (e.g., Russian Journal of General Chemistry) over patents for mechanistic insights .

- Data Reproducibility : Document reaction conditions (e.g., "solvent-free" vs. "reflux in ethanol") to ensure consistency .

- Safety : Use HEPA-filtered fume hoods for handling hydrazine derivatives (H303+H313+H333 safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.